molecular formula C8H12F5NO3 B13571183 4-(Difluoromethyl)oxan-4-amine,trifluoroaceticacid

4-(Difluoromethyl)oxan-4-amine,trifluoroaceticacid

Cat. No.: B13571183
M. Wt: 265.18 g/mol
InChI Key: AROZNRVOEWXHKK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is a compound that combines the properties of both difluoromethyl and trifluoroacetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for difluoromethylation is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often involve the use of a base such as potassium tert-butoxide (KOtBu) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the desired substrate . The trifluoroacetic acid component can be introduced through a subsequent reaction with trifluoroacetic anhydride or trifluoroacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluoromethyl oxan-4-one.

    Reduction: Formation of difluoromethyl oxan-4-amine.

    Substitution: Formation of substituted oxan-4-amine derivatives.

Scientific Research Applications

4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The trifluoroacetic acid group can further modulate the compound’s physicochemical properties, such as its acidity and lipophilicity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine: Similar structure but lacks the trifluoroacetic acid group.

    Trifluoroacetic acid derivatives: Compounds that contain the trifluoroacetic acid group but differ in the other substituents.

Uniqueness

4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is unique due to the presence of both difluoromethyl and trifluoroacetic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H12F5NO3

Molecular Weight

265.18 g/mol

IUPAC Name

4-(difluoromethyl)oxan-4-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H11F2NO.C2HF3O2/c7-5(8)6(9)1-3-10-4-2-6;3-2(4,5)1(6)7/h5H,1-4,9H2;(H,6,7)

InChI Key

AROZNRVOEWXHKK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C(F)F)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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